Azaconazole is a highly active, systemic demethylation inhibitor (DMI) fungicide belonging to the triazole class (FRAC code 3). It functions by inhibiting sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. In industrial procurement, azaconazole is primarily sourced as a technical-grade active ingredient for wood preservation, anti-sapstain treatments, and ornamental crop protection. Its physical profile—characterized by a melting point of 112 °C, a relatively low octanol-water partition coefficient (Log Kow = 2.36), and specific efficacy against wood-destroying basidiomycetes—makes it a specialized alternative to more ubiquitous triazoles. Buyers typically select azaconazole for applications requiring a balance of aqueous processability and long-term retention in cellulosic matrices [1].
Generic substitution with more common in-class triazoles, such as tebuconazole or propiconazole, frequently fails in specialized wood preservation workflows due to distinct physicochemical and solubility differences. Tebuconazole, for instance, exhibits very low aqueous solubility, necessitating high volumes of volatile organic solvents, emulsifiers, or complex amine oxide solubilizers to maintain stable liquid concentrates. Conversely, azaconazole offers significantly higher water solubility, which directly impacts the thermodynamics of formulation and the penetration depth during aqueous pressure-treatment of timber. Furthermore, substituting azaconazole can alter the minimum inhibitory concentration (MIC) profile against specific brown-rot and white-rot fungi (e.g., Coniophora puteana), potentially leading to premature material failure in targeted environmental conditions [1].
A primary procurement differentiator for azaconazole is its higher water solubility compared to baseline triazole wood preservatives. Azaconazole exhibits a water solubility of 300 mg/L at 20 °C. In direct comparison, propiconazole has a solubility of approximately 100 mg/L, and tebuconazole is highly restricted at 36 mg/L under identical conditions. This ~8.3-fold increase in solubility over tebuconazole allows formulators to design stable, aqueous-based wood preservative concentrates with reduced reliance on harsh organic solvents or high loadings of amine oxide co-solvents[1].
| Evidence Dimension | Water solubility at 20 °C |
| Target Compound Data | Azaconazole: 300 mg/L |
| Comparator Or Baseline | Tebuconazole: 36 mg/L; Propiconazole: 100 mg/L |
| Quantified Difference | 8.3x higher solubility than tebuconazole; 3x higher than propiconazole |
| Conditions | Aqueous solution at 20 °C, pH 7 |
Enables the cost-effective manufacturing of low-VOC, aqueous wood preservative formulations by minimizing the need for expensive organic co-solvents.
For outdoor and riparian wood applications, the environmental fate of the leached active ingredient is a critical regulatory and selection criterion. Azaconazole demonstrates a relatively low octanol-water partition coefficient (Log Kow) of 2.36. This is significantly lower than the baseline for common triazole preservatives such as tebuconazole (Log Kow ~3.7) and propiconazole (Log Kow ~3.72). The lower lipophilicity of azaconazole translates to a substantially reduced potential for bioaccumulation in aquatic organisms, making it a preferred candidate for ecologically sensitive deployment scenarios [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | Azaconazole: Log Kow = 2.36 |
| Comparator Or Baseline | Tebuconazole: Log Kow ~3.70; Propiconazole: Log Kow ~3.72 |
| Quantified Difference | Log Kow is >1.3 units lower, indicating exponentially lower lipophilicity |
| Conditions | Standard regulatory partitioning assays at 20 °C |
Provides a distinct regulatory and environmental advantage for wood products destined for outdoor, soil-contact, or near-water applications due to reduced bioaccumulation risk.
Long-term efficacy in treated wood requires the active ingredient to remain fixed within the cellulosic matrix without off-gassing. Azaconazole possesses an exceptionally low vapor pressure of 8.6 x 10^-6 Pa at 20 °C. This ultra-low volatility ensures that once impregnated into wood or applied to agricultural substrates, the compound does not partition significantly into the air compartment. Environmental modeling (e.g., EQC Level 1) confirms that the atmospheric partitioning of azaconazole is functionally negligible, ensuring that the active ingredient is retained for long-term fungal protection rather than lost to evaporation [1].
| Evidence Dimension | Vapor pressure and atmospheric partitioning |
| Target Compound Data | Azaconazole: 8.6 x 10^-6 Pa at 20 °C |
| Comparator Or Baseline | General atmospheric loss baselines for volatile organic biocides |
| Quantified Difference | Near-zero atmospheric partitioning (<0.001% in standard environmental models) |
| Conditions | Standard temperature (20 °C) environmental fate modeling (EQC Level 1) |
Ensures that the procured chemical remains in the treated substrate for the duration of the product's service life, maximizing return on investment and minimizing inhalation risks.
Driven by its high water solubility (300 mg/L) relative to tebuconazole, azaconazole is the optimal choice for formulating next-generation, low-VOC aqueous wood preservatives. It allows manufacturers to reduce the concentration of organic solvents and complex amine oxides required to keep the active ingredient in solution, streamlining the production of pressure-treatment fluids for timber [1].
Because azaconazole features a significantly lower Log Kow (2.36) than competing triazoles, it is highly suited for the protection of timber used in outdoor, riparian, or ecologically sensitive environments. Its reduced bioaccumulation potential helps manufacturers meet stringent environmental regulations regarding the leaching of biocides into aquatic ecosystems [1].
Azaconazole is highly effective when deployed in synergistic blends (e.g., with copper compounds or specific amine oxides) to prevent decay by basidiomycetes such as Coniophora puteana and Gloeophyllum trabeum. Its specific binding affinity to fungal CYP51 and low volatility make it an essential co-biocide in industrial anti-sapstain dips and sprays for freshly sawn lumber [1].
Irritant